Tetrafluorophthalimide
CAS No.: 652-11-9
Cat. No.: VC4316144
Molecular Formula: C8HF4NO2
Molecular Weight: 219.095
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652-11-9 |
|---|---|
| Molecular Formula | C8HF4NO2 |
| Molecular Weight | 219.095 |
| IUPAC Name | 4,5,6,7-tetrafluoroisoindole-1,3-dione |
| Standard InChI | InChI=1S/C8HF4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15) |
| Standard InChI Key | GXHIOZHDNIONPT-UHFFFAOYSA-N |
| SMILES | C12=C(C(=C(C(=C1F)F)F)F)C(=O)NC2=O |
Introduction
Chemical Synthesis and Structural Characteristics
Synthetic Pathways
The synthesis of tetrafluorophthalimide derivatives involves a tandem reaction sequence starting from fluorinated phthalamic acid intermediates. A key step is the decarboxylation and ring-opening of these intermediates, which yields tetrafluorobenzamidobarbituric acids (e.g., 15d) alongside tetrafluorophthalimidobarbituric acids (e.g., 14c) . For instance, treatment of tetrafluorophthalamic acids with triethylamine in dimethylformamide (DMF) facilitates spontaneous decarboxylation, though competing reactions with dimethylamine (a DMF decomposition product) necessitate careful optimization .
Table 1: Representative Synthesis Conditions and Yields
| Compound | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 14c | Phthalamic acid derivative | DMF, Et₃N, 80°C | 72 |
| 15d | Hydrochloride substrate | DMF, Et₃N, 70°C | 65 |
Structural Elucidation
X-ray crystallographic analyses of 14c and 15d reveal distinct conformational features. In 14c, the barbituric acid moiety is nearly perpendicular to the tetrafluorophthalimide ring (86° dihedral angle), resembling the geometry of thalidomide . In contrast, 15d adopts a more flexible conformation due to the absence of the phthalimide ring, with the amide group twisted 27.3° relative to the tetrafluorobenzene ring . These structural differences influence hydrogen-bonding networks and torsional flexibility, which may explain variations in biological activity between the two chemotypes.
Physicochemical Properties
Tetrafluorophthalimide derivatives exhibit high thermal stability, with melting points exceeding 300°C, as observed in related tetrachlorophthalimide analogs . Solubility profiles vary significantly: while 14c is sparingly soluble in polar solvents like water, it demonstrates moderate solubility in DMF (25 mg/mL) . The tetrafluorobenzamide derivative 15d shows improved solubility in organic solvents, attributed to reduced planarity and increased conformational freedom .
Key Physicochemical Parameters
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LogP (predicted): 2.1–2.5 (indicative of moderate lipophilicity)
Pharmacological Activities and Mechanisms of Action
Anti-Angiogenic Activity
In the rat aortic ring assay, tetrafluorophthalimide derivatives (14a–k) inhibited microvessel outgrowth by >90% at 50 µM, outperforming the positive control carboxyamidotriazole (CAI) . The most potent compound, 14k, reduced human umbilical vein endothelial cell (HUVEC) tube formation by 93% at 12.5 µM . Mechanistic studies suggest these compounds interfere with VEGF signaling and calcium-dependent pathways, though cereblon-mediated ubiquitination may also play a role .
Table 2: Anti-Angiogenic Efficacy of Select Derivatives
| Compound | % Inhibition (50 µM) | IC₅₀ (µM) |
|---|---|---|
| 14k | 95 | 3.2 |
| 15d | 89 | 5.8 |
| Thalidomide | 40 | >100 |
Antiproliferative Effects
Tetrafluorophthalimides exhibit broad-spectrum anticancer activity. In the NCI60 screen, 14e and 14f showed GI₅₀ values of 2.21 µM and 5.12 µM, respectively, across 59 tumor cell lines . In vivo, 15d reduced tumor volume by 62% in a prostate cancer xenograft model, accompanied by decreased intratumoral microvessel density .
Comparative Analysis with Related Compounds
Fluorinated vs. Non-Fluorinated Analogs
Non-fluorinated phthalimidobarbituric acids (13a–k) lost anti-angiogenic activity entirely, underscoring the necessity of fluorine substitutions . For example, 13b achieved only 40% inhibition at 50 µM, compared to >90% for its fluorinated counterpart 14b .
Tetrafluoro vs. Tetrachloro Derivatives
While tetrachlorophthalimides (e.g., 3,4,5,6-tetrachlorophthalimide) share similar synthetic routes, their biological profiles differ markedly . Chlorinated analogs exhibit lower solubility and reduced potency in angiogenesis assays, likely due to increased steric bulk and diminished electronic effects .
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